molecular formula C14H11BrO3 B594532 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-10-2

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Cat. No. B594532
M. Wt: 307.143
InChI Key: FLNFZDAKJAUNID-UHFFFAOYSA-N
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Description

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (BMBCA) is a natural product found in some plants, fungi, and bacteria. It is an important intermediate in the synthesis of several pharmaceuticals and other compounds. BMBCA has been studied extensively in recent years due to its potential as an effective therapeutic agent. It has demonstrated potential in a variety of applications, including cancer treatment, anti-inflammatory activity, and antibacterial activity. Additionally, BMBCA has been found to possess antioxidant and anti-aging properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nucleophilic Reactions: 8-Bromo-1-carboxydiisophor-2(7)-en-3-one, derived from diisophorone through monobromination and Koch-Haaf carboxylation, undergoes nucleophilic replacement leading to 4-acetoxy- or 4-methoxy-compounds. This process involves isomerization and offers insights into the reactivity of brominated compounds similar in structure to 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (Kurzer & Patel, 1984).
  • Bromophenol Derivatives: From the red alga Rhodomela confervoides, several bromophenol derivatives were isolated, demonstrating the occurrence of complex brominated structures in nature and their potential applications in synthesizing novel compounds (Zhao et al., 2004).

Material Synthesis

  • Catalysis and Material Development: Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates were synthesized, showcasing the potential of bromo-methoxy compounds in developing materials with specific electronic and structural properties (Sharutin et al., 2017).

Environmental Applications

  • Electrodegradation of Brominated Compounds: A study on the electrodegradation of 4-bromophenol, a structurally related compound, revealed the intermediates, kinetics, and toxicity evolution during electrochemical reduction and oxidation, indicating the potential for environmental remediation of brominated organic pollutants (Xu et al., 2018).

properties

IUPAC Name

3-(4-bromo-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNFZDAKJAUNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681801
Record name 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

CAS RN

1215206-10-2
Record name 4′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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